Cefoselis is a cephalosporin antibiotic. It is active against clinical isolates of extended-spectrum β-lactamase-producing E. coli, K. pneumoniae, and P. mirabilis, as well as C. freundii, E. aerogenes, E. cloacae, S. marcescens, and P. vulgaris with susceptibility rates ranging from 56.7 to greater than 94%. Cefoselis is protective against lethality in mouse models of systemic methicillin-susceptible S. aureus (MSSA), low-level methicillin-resistant S. aureus (L-MRSA), high-level methicillin-resistant S. aureus (H-MRSA), S. pneumoniae, E. coli, K. pneumoniae, or P. aeruginosa infection (ED50s = ≤0.025-1.56 mg/kg). It reduces the number of renal colony forming units (CFUs) in a mouse model of S. epidermidis-induced ascending pyelonephritis when administered at a dose of 50 mg/kg. Cefoselis sulfate is a stable cephalosporin for BETA-lactamase. The drug shows antimicrobial activity for a wide range of bacteria including Pseudomonas.
Related Compounds
Ceftazidime
Relevance: Ceftazidime was used as a control drug in a multicenter clinical trial comparing its efficacy and safety to Cefoselis sulfate for the treatment of respiratory and urinary tract infections. The study found that both drugs were effective in treating these infections, but Cefoselis sulfate had a slightly higher cure rate.
Cefepime
Relevance: Cefepime was used as an internal standard in a high-performance liquid chromatography (HPLC) method developed to determine the concentration of Cefoselis in human serum.
Tinidazole
Relevance: A study investigated the compatible stability of Cefoselis sulfate for injection with Tinidazole sodium chloride injection. The results showed that the two drugs could be mixed and remained stable for at least 4 hours.
Ornidazole
Relevance: A study examined the compatible stability of Cefoselis sulfate combined with Ornidazole and sodium chloride injection. Although the mixed solution remained clear for 8 hours, a slight color change suggested that the two drugs should not be administered compatibly.
Ambroxol Hydrochloride
Relevance: A study investigated the compatible stability of Cefoselis sulfate injection and Ambroxol hydrochloride injection. The results demonstrated that the two drugs could be mixed and remained stable for at least 8 hours, indicating their compatibility for clinical use.
Metronidazole
Relevance: A study evaluated the physical compatibility and chemical stability of Cefoselis sulfate admixed with Metronidazole Injection. The results showed good physical compatibility and chemical stability, suggesting their suitability for co-administration.
Omeprazole Sodium
Relevance: A study investigated the stability of Cefoselis sulfate injection mixed with Omeprazole sodium at different temperatures. The mixture was stable at 4°C for eight hours, 25°C for three hours, and 37°C for one hour, indicating a limited period of compatibility at higher temperatures.
Degradation products of Cefoselis sulfate
Compound Description: Several studies investigated the stability of Cefoselis sulfate in different conditions. While the specific degradation products weren't always fully characterized, several studies identified them using techniques like HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry. These degradation products provide insights into the stability profile of Cefoselis sulfate.
Cefoselis Delta3 Isomer
Relevance: One study described a method for preparing the delta3 isomer of Cefoselis. This suggests there might be interest in investigating the biological activity and potential therapeutic applications of this isomer, as isomers can have distinct pharmacological profiles.
Condensation impurity in cefoselis sulfate
Compound Description: While not specifically named, this impurity found in Cefoselis sulfate is a result of a condensation reaction, possibly during the drug's synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefoselis is a cephalosporin compound having [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. A 4th generation broad-spectrum cephalosporin. It is a member of 1,3-thiazoles, a member of pyrazoles and a cephalosporin.
BMS-903452 is a potent and selective GRP119 agonist. BMS-903452 is efficacious in both acute and chronic in vivo rodent models of diabetes. Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose dependent increase in exposure and a trend toward increased total GLP-1 plasma levels. G-protein-coupled receptor 119 (GPR119) is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
BMS-929075 is a HCV NS5B Replicase Palm Site Allosteric Inhibitor. BMS-929075 exhibited a favorable cytotoxicity window. BMS-929075 demonstrated efficacy in a triple combination regimen in HCV replicon cells, and exhibited consistently high oral bioavailability and pharmacokinetic parameters across preclinical animal species. The human PK properties from the Phase I clinical studies of BMS-929075 were better than anticipated and suggested promising potential for QD administration.
BMS-932481 is a γ-secretase modulator. BMS-932481 modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. BMS-932481 decreased cerebrospinal fluid (CSF) Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38, thereby providing evidence of γ-secretase enzyme modulation rather than inhibition. In plasma, reductions in Aβ40 and Aβ42 were observed with no change in total Aβ; in CSF, modest decreases in total Aβ were observed at higher dose levels.
BMS-906024 is a novel, potent Notch receptor inhibitor . Cancers have a tendency to relapse or to become resistant to treatments that once worked. A family of proteins called Notch is implicated in that resistance and in cancer progression more generally. BMS-906024 is in Phase I clinical trials, both alone and in combination with other agents. Patients with colon, lung, breast, and other cancers are receiving intravenous doses of the compound to determine its safety and optimum dose ranges.
BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). BMS-911172 was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. BMS-911172 may be useful for the treatment of neuropathic pain
BMS-933043 is a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia. BMS-933043 showed potent binding affinity to native rat (Ki = 3.3 nM) and recombinant human alpha7 nicotinic acetylcholine receptors (Ki = 8.1 nM) and agonist activity in a calcium fluorescence assay (EC50 = 23.4 nM) and whole cell voltage clamp electrophysiology (EC50 = 0.14 micromolar (rat) and 0.29 micromolar (human)). BMS-933043 showed no agonist or antagonist activity at other nicotinic acetylcholine receptor subtypes and was at least 300 fold weaker at binding to and antagonizing human 5-HT3A receptors (Ki = 2,451 nM; IC50 = 8,066 nM).
GSK3532795, also known as BMS-955176, is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. GSK3532795 combines broad coverage of polymorphic viruses (EC50 <15 nM toward a panel of common polymorphisms representative of 96.5% HIV-1 subtype B virus) with a favorable pharmacokinetic profile in preclinical species.